![molecular formula C4H10N4O B15293935 [Bis(Methylamino)methylidene]urea](/img/structure/B15293935.png)
[Bis(Methylamino)methylidene]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Bis(Methylamino)methylidene]urea is a chemical compound with the molecular formula C4H10N4O and a molecular weight of 130.15 g/mol. It is used as a reagent in the synthesis of copper (II) complexes with anionic amidinourea
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(Methylamino)methylidene]urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, catalyst-free, and scalable, making it suitable for both laboratory and industrial production. The reaction conditions involve mild temperatures and straightforward filtration or extraction procedures to obtain the desired product with high chemical purity .
Industrial Production Methods
Industrial production methods for this compound typically involve the reaction of isocyanates or carbamoyl chlorides with ammonia . These methods are influenced by economic and environmental considerations, aiming to develop resource-efficient and environmentally friendly production processes .
化学反応の分析
Types of Reactions
[Bis(Methylamino)methylidene]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or other nucleophiles.
The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted urea compounds.
科学的研究の応用
[Bis(Methylamino)methylidene]urea has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of copper (II) complexes with anionic amidinourea.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: this compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which [Bis(Methylamino)methylidene]urea exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with molecular targets and pathways in biological systems, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the metal ions it complexes with.
類似化合物との比較
Similar Compounds
Some compounds similar to [Bis(Methylamino)methylidene]urea include:
N-Substituted Ureas: These compounds have one of the nitrogen atoms substituted with an alkyl or aryl group.
Cimetidine Amide Dihydrochloride: A compound with a similar urea structure used in pharmaceutical applications.
Uniqueness
What sets this compound apart from similar compounds is its specific ability to form stable complexes with copper (II) ions and its use in the synthesis of anionic amidinourea complexes. This unique property makes it particularly valuable in certain chemical and industrial applications.
特性
IUPAC Name |
(N,N'-dimethylcarbamimidoyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c1-6-4(7-2)8-3(5)9/h1-2H3,(H4,5,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRKJLYCWDGEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


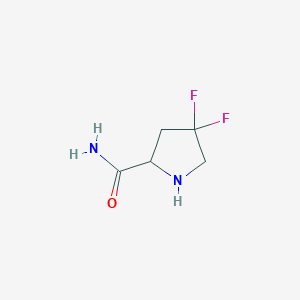


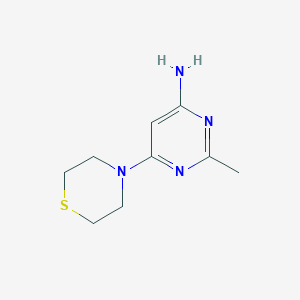
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
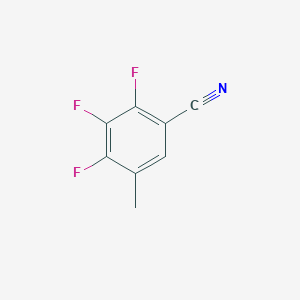
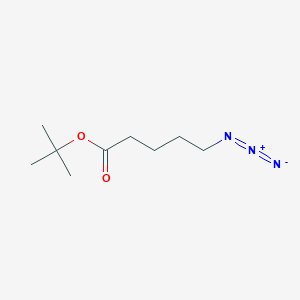

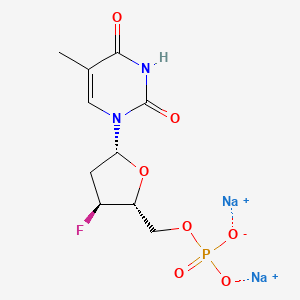
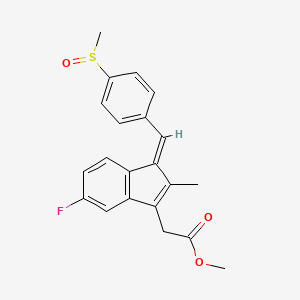
![3-(3-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15293933.png)
![Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester](/img/structure/B15293940.png)
